molecular formula C49H75N15O12S B1674209 Labradimil CAS No. 159768-75-9

Labradimil

Cat. No. B1674209
CAS RN: 159768-75-9
M. Wt: 1098.3 g/mol
InChI Key: AXODRIGCDKQQRB-TYXUZQPHSA-N
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Description

Labradimil is a synthetic analog of bradykinin . It is a potent, specific bradykinin B-2 receptor agonist that stimulates B-2 receptors expressed on the surface of brain capillary endothelial cells, thereby reversibly increasing the permeability of the blood-brain barrier (BBB) . Compared to bradykinin, this agent possesses enhanced receptor selectivity, greater plasma stability, and a longer half-life .


Synthesis Analysis

Labradimil is a 9-amino-acid peptide designed for selectivity for the bradykinin B2 receptor and a longer plasma half-life than bradykinin . It has been developed to increase the permeability of the blood-brain barrier (BBB) and is the first compound with selective bradykinin B2 receptor agonist properties to progress from concept design through to tests of efficacy in patients .


Molecular Structure Analysis

The molecular formula of Labradimil is C49H75N15O12S . The molecular weight is 1098.3 g/mol . The IUPAC name, InChI, InChIKey, and Canonical SMILES are also provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of Labradimil include its molecular formula (C49H75N15O12S), molecular weight (1098.3 g/mol), and various computed descriptors such as IUPAC Name, InChI, InChIKey, and Canonical SMILES .

Scientific Research Applications

Increasing Permeability of the Blood-Brain Barrier (BBB)

Labradimil is a 9-amino-acid peptide designed for selectivity for the bradykinin B2 receptor and a longer plasma half-life than bradykinin . It has been developed to increase the permeability of the BBB . Labradimil increases the permeability of the BBB by disengaging the tight junctions of the endothelial cells that comprise the BBB .

Enhancing Drug Delivery to Brain Tumors

Labradimil has been shown to temporarily enhance the transvascular delivery of small chemotherapy drugs, such as carboplatin, across the blood-brain tumor barrier . This is achieved by increasing the uptake of many different radiolabeled tracers and chemotherapeutic agents into the tumor in a dose-related fashion .

Selective Action on Tumor Microvasculature

The effects of Labradimil are selective for the tumor and for the brain surrounding the tumor, and are particularly robust in tumor areas that are normally relatively impermeable . The increased chemotherapeutic concentrations are maintained for at least 90 minutes, well beyond the transient effects on the BBB .

Rapid but Transient Increase in Permeability

The increase in permeability with Labradimil occurs rapidly but is transient, in that restoration of the BBB occurs very rapidly (2 to 5 minutes) following cessation of infusion . Even with continuous infusion of Labradimil, spontaneous restoration of the barrier begins to occur within 10 to 20 minutes .

Enhancing Survival in Rodent Models of Brain Tumors

Survival studies in rodent models of both gliomas and metastatic tumors in the brain demonstrate that the enhanced uptake observed with the combination of Labradimil and water-soluble chemotherapeutics enhances survival to a greater extent than achieved with chemotherapy alone .

Increasing Drug Half-Life

Metabolically stable bradykinin B2 receptor agonists, such as Labradimil, enhance the transvascular delivery of small chemotherapy drugs across the blood-brain tumor barrier of malignant gliomas by increasing the blood half-life of the co-infused drug .

Mechanism of Action

Target of Action

Labradimil, also known as Lobradimil, primarily targets the B2 bradykinin receptor . This receptor plays a crucial role in various physiological processes, including inflammation, pain perception, and regulation of blood pressure .

Mode of Action

Labradimil acts as an agonist to the B2 bradykinin receptor . It selectively binds to these receptors, initiating typical bradykinin-like second messenger systems, including increases in intracellular calcium and phosphatidylinositol turnover .

Biochemical Pathways

The primary biochemical pathway affected by Labradimil is the kallikrein-kinin system . This system is involved in blood pressure maintenance, hemostasis, inflammation, and renal function . Labradimil’s action on the B2 bradykinin receptor influences this system, leading to various downstream effects.

Pharmacokinetics

Labradimil is designed to have a longer plasma half-life than bradykinin .

Result of Action

Labradimil’s action results in increased permeability of the blood-brain barrier (BBB). It disengages the tight junctions of the endothelial cells that comprise the BBB, thereby enhancing the transvascular delivery of small chemotherapy drugs, such as carboplatin, across the blood-brain tumor barrier . This effect is selective for the tumor and for the brain surrounding the tumor .

Action Environment

The action of Labradimil can be influenced by various environmental factors. For instance, the decrease in systemic blood pressure has been correlated with the known metabolic stability of the bradykinin B2 receptor agonist infused . Furthermore, the timing of Labradimil administration is crucial to achieve maximal effects due to the transient nature of its action .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXCXSCCZNCXCL-XMADEQCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CN[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N15O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1098.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Labradimil

CAS RN

159768-75-9
Record name Labradimil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Labradimil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LABRADIMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK663C346
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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